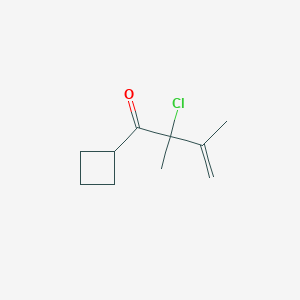
1,2-Dibromo-(1,1,2,2-2H4)ethane
Übersicht
Beschreibung
1,2-Dibromo-(1,1,2,2-2H4)ethane is a halogenated hydrocarbon, specifically a dibromoethane derivative. While the provided papers do not directly discuss this compound, they do provide insights into related brominated compounds and their properties, which can be extrapolated to understand the characteristics of 1,2-Dibromo-(1,1,2,2-2H4)ethane.
Synthesis Analysis
The synthesis of brominated compounds can be achieved through various methods, including oxidative coupling reactions. For instance, the synthesis of dimeric ligands was accomplished using bromine and 1,2-dibromoethane as oxidizing agents, which suggests that similar methods could be applied to synthesize 1,2-Dibromo-(1,1,2,2-2H4)ethane . Additionally, the reaction of 1-methylimidazole with 1,2-dibromoethane indicates that halogenated ethanes can be used to introduce bromine atoms into organic molecules .
Molecular Structure Analysis
The molecular structure of brominated compounds can be complex, with various conformations possible. For example, the crystal structure of 1,2-bis-(1H-benzimidazol-2-yl)-ethane dihydrochloride shows that the molecule is relatively flat due to the anti conformations of the –CH2– groups . This information can be useful in predicting the conformational preferences of 1,2-Dibromo-(1,1,2,2-2H4)ethane.
Chemical Reactions Analysis
Brominated compounds are known to participate in a range of chemical reactions. The thermal decomposition of brominated flame retardants, such as BTBPE, involves hydrogen shifts and fission of C-C bonds, leading to the formation of various brominated products . This suggests that 1,2-Dibromo-(1,1,2,2-2H4)ethane could undergo similar decomposition pathways under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds can be influenced by their molecular structure. For instance, the presence of hydrogen bonds and halogen interactions in the crystal structure of ethane-1,2-diaminium 3,4,5,6-tetrabromo-2-(methoxycarbonyl)benzoate methanol solvate contributes to the stability of the compound . These types of interactions could also affect the properties of 1,2-Dibromo-(1,1,2,2-2H4)ethane.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
- Field : Organic Chemistry .
- Application : 1,2-Dibromoethane is used as a source of bromine to brominate carbanions . It’s also used to activate magnesium for certain Grignard reagents .
- Method : In the process of activating magnesium, 1,2-dibromoethane reacts with magnesium, producing ethylene and magnesium bromide, and exposes a freshly etched portion of magnesium to the substrate .
- Results : The outcome of this process is the production of Grignard reagents, which are a class of organometallic compounds that are commonly used in organic synthesis .
Preparation of Other Organic Compounds
- Field : Organic Chemistry .
- Application : 1,2-Dibromoethane has applications in the preparation of other organic compounds including those carrying modified diazocine rings and vinyl bromide, which is a precursor to some fire retardants .
- Method : The specific methods of application or experimental procedures would depend on the particular organic compound being synthesized .
- Results : The result is the production of various organic compounds, including fire retardants .
Preparation of Functionalized Styrenes
- Field : Organic Chemistry .
- Application : 1,2-Dibromoethane can be used to prepare functionalized styrenes .
- Method : This is achieved by reacting 1,2-Dibromoethane with arylboronic acids via a palladium-catalyzed cross-coupling reaction .
- Results : The result is the production of functionalized styrenes .
α-Acyloxylation of Ketones
- Field : Organic Chemistry .
- Application : 1,2-Dibromoethane can be used for α-acyloxylation of ketones with carboxylic acids .
- Method : This process involves the use of 1,2-Dibromoethane along with potassium iodide (KI) and does not require the use of transition metals and strong oxidants .
- Results : The result is the α-acyloxylation of ketones .
Grain Fumigant
- Field : Agriculture .
- Application : 1,2-Dibromoethane may be used as a grain fumigant .
- Method : The specific methods of application would depend on the particular agricultural practices .
- Results : The result is the protection of stored grains from pests .
Moth Control Agent in Beehives
Safety And Hazards
1,2-Dibromo-(1,1,2,2-2H4)ethane is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a known carcinogen, with pre-1977 exposure levels ranking it as the most carcinogenic substance on the HERP Index . The effects on people of breathing high levels are not known, but animal studies with short-term exposures to high levels caused depression and collapse, indicating effects on the brain .
Eigenschaften
IUPAC Name |
1,2-dibromo-1,1,2,2-tetradeuterioethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Br2/c3-1-2-4/h1-2H2/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAZPARNPHGIKF-LNLMKGTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40177104 | |
| Record name | 1,2-Dibromo-(1,1,2,2-2H4)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40177104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dibromo-(1,1,2,2-2H4)ethane | |
CAS RN |
22581-63-1 | |
| Record name | Ethane-1,1,2,2-d4, 1,2-dibromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22581-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dibromo-(1,1,2,2-2H4)ethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022581631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dibromo-(1,1,2,2-2H4)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40177104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dibromo-[1,1,2,2-2H4]ethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.987 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-[(2R)-2-(Chloromethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene](/img/structure/B144159.png)




